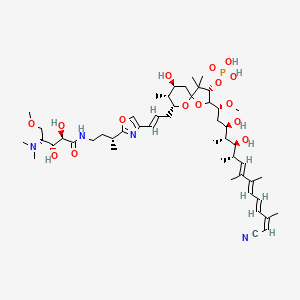

calyculin A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

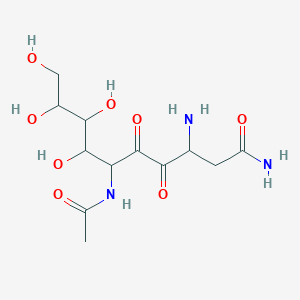

Calyculin A is a major cytotoxic compound isolated from the Japanese marine sponge Discodermia calyx. It is known for its potent cytotoxicity, which is attributable to the specific inhibition of protein phosphatases 1 and 2A . The compound has a complex chemical structure that is well-designed for enzyme inhibition and higher membrane permeability, contributing to its potent cytotoxic effects .

Méthodes De Préparation

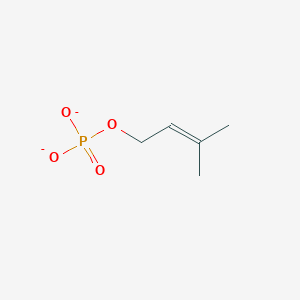

Calyculin A is primarily obtained from natural sources, specifically the marine sponge Discodermia calyx . The biosynthetic gene cluster responsible for its production has been identified from the sponge-microbe association . While there are no widely adopted industrial production methods for this compound, its complex structure suggests that synthetic routes would involve intricate polyketide and nonribosomal peptide hybrid synthesis .

Analyse Des Réactions Chimiques

Calyculin A undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, although detailed pathways are not extensively documented.

Reduction: Similar to oxidation, reduction reactions can alter the functional groups within this compound.

Substitution: The compound can undergo substitution reactions, particularly involving its functional groups.

Applications De Recherche Scientifique

Calyculin A has a wide range of scientific research applications:

Mécanisme D'action

Calyculin A exerts its effects by inhibiting protein phosphatases 1 and 2A . These enzymes play crucial roles in dephosphorylating proteins on serine and threonine residues, regulating various cellular functions . By inhibiting these phosphatases, this compound disrupts normal cellular processes, leading to its cytotoxic effects .

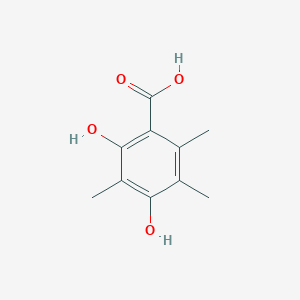

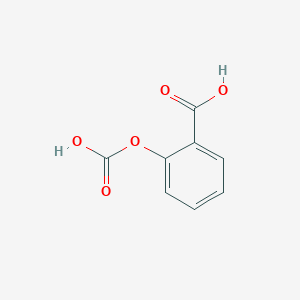

Comparaison Avec Des Composés Similaires

Calyculin A is similar to other protein phosphatase inhibitors such as okadaic acid and microcystins . it is unique in its higher membrane permeability and potent enzyme inhibition . Other similar compounds include:

Okadaic Acid: Another potent inhibitor of protein phosphatases 1 and 2A, but with different structural features.

Microcystins: A group of cyclic peptides that also inhibit protein phosphatases, but with varying degrees of potency and specificity.

This compound stands out due to its unique chemical structure and potent biological activity .

Propriétés

Formule moléculaire |

C50H81N4O15P |

|---|---|

Poids moléculaire |

1009.2 g/mol |

Nom IUPAC |

[(3S,7S,8R,9R)-2-[(1R,3R,4R,5S,6S,7E,9E,11E,13Z)-14-cyano-3,5-dihydroxy-1-methoxy-4,6,8,9,13-pentamethyltetradeca-7,9,11,13-tetraenyl]-9-[(E)-3-[2-[(2R)-4-[[(2R,3R,4R)-4-(dimethylamino)-2,3-dihydroxy-5-methoxypentanoyl]amino]butan-2-yl]-1,3-oxazol-4-yl]prop-2-enyl]-7-hydroxy-4,4,8-trimethyl-1,10-dioxaspiro[4.5]decan-3-yl] dihydrogen phosphate |

InChI |

InChI=1S/C50H81N4O15P/c1-29(20-22-51)16-14-17-30(2)32(4)24-33(5)42(57)35(7)38(55)25-41(65-13)45-46(69-70(61,62)63)49(8,9)50(68-45)26-39(56)34(6)40(67-50)19-15-18-36-27-66-48(53-36)31(3)21-23-52-47(60)44(59)43(58)37(28-64-12)54(10)11/h14-18,20,24,27,31,33-35,37-46,55-59H,19,21,23,25-26,28H2,1-13H3,(H,52,60)(H2,61,62,63)/b16-14+,18-15+,29-20-,30-17+,32-24+/t31-,33+,34-,35-,37-,38-,39+,40-,41-,42+,43-,44-,45?,46-,50?/m1/s1 |

Clé InChI |

FKAWLXNLHHIHLA-OQLQHIBWSA-N |

SMILES isomérique |

C[C@@H]1[C@H](CC2(C([C@@H](C(O2)[C@@H](C[C@H]([C@@H](C)[C@H]([C@@H](C)/C=C(\C)/C(=C/C=C/C(=C\C#N)/C)/C)O)O)OC)OP(=O)(O)O)(C)C)O[C@@H]1C/C=C/C3=COC(=N3)[C@H](C)CCNC(=O)[C@@H]([C@@H]([C@@H](COC)N(C)C)O)O)O |

SMILES canonique |

CC1C(CC2(C(C(C(O2)C(CC(C(C)C(C(C)C=C(C)C(=CC=CC(=CC#N)C)C)O)O)OC)OP(=O)(O)O)(C)C)OC1CC=CC3=COC(=N3)C(C)CCNC(=O)C(C(C(COC)N(C)C)O)O)O |

Pictogrammes |

Acute Toxic; Irritant |

Synonymes |

calyculin A hemicalyculin A |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(R)-[(2S,4R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;sulfuric acid](/img/structure/B1258092.png)

![calcium;(Z)-7-[(1R,2R,5S)-2-morpholin-4-yl-3-oxo-5-[(4-phenylphenyl)methoxy]cyclopentyl]hept-4-enoate](/img/structure/B1258097.png)

![1,3,4,9-Tetrahydropyrano[3,4-b]indole](/img/structure/B1258099.png)

![3-(4-Chloro-phenyl)-8-methyl-2-(5-phenyl-[1,3,4]oxadiazol-2-yl)-8-aza-bicyclo[3.2.1]octane](/img/structure/B1258103.png)

![1-Pyrrolidinebutanamide, N-[(4-chlorophenyl)methyl]-2-formyl-g-oxo-, (2S)-](/img/structure/B1258108.png)

![(E)-3-(2-chlorophenyl)-1-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B1258112.png)